molecular formula C9H7Cl2N3O B1463907 [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol CAS No. 1249864-90-1

[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol

Cat. No.: B1463907
CAS No.: 1249864-90-1
M. Wt: 244.07 g/mol
InChI Key: UWRAYFYLCHSFAA-UHFFFAOYSA-N
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Description

[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is a triazole-based compound featuring a 2,5-dichlorophenyl substituent and a hydroxymethyl group at the 4-position of the triazole ring. The dichlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the triazole core contributes to stability and hydrogen-bonding capacity .

Properties

IUPAC Name

[1-(2,5-dichlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRAYFYLCHSFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional insights.

: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Read more

Biochemical Analysis

Biochemical Properties

[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various substances. Additionally, this compound can bind to proteins, altering their conformation and affecting their function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from metabolizing their substrates, thereby altering the metabolic pathways in which they are involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important for assessing the potential therapeutic applications and safety of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolism of drugs and other xenobiotics, impacting their pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical effects.

Biological Activity

[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its triazole ring, which is known for its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, along with a discussion on its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8Cl2N4O\text{C}_9\text{H}_8\text{Cl}_2\text{N}_4\text{O}

This compound contains a dichlorophenyl group attached to a triazole ring, contributing to its biological activity. The presence of chlorine atoms enhances the lipophilicity and bioactivity of the molecule.

Antifungal Activity

Numerous studies have indicated that triazole derivatives possess significant antifungal properties. The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

  • Case Study : A study demonstrated that triazole derivatives showed potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The compound this compound exhibited an IC50 value comparable to established antifungals like fluconazole .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. The triazole ring's ability to form hydrogen bonds allows for effective binding to bacterial enzymes.

  • Research Findings : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of triazole derivatives are attributed to their ability to disrupt various cellular pathways involved in cancer progression.

  • Mechanism of Action : Research suggests that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase .
  • Case Study : A recent study reported that this compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values of 15 µM and 20 µM respectively. These findings highlight its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components.

Structural FeatureInfluence on Activity
Dichlorophenyl Group Enhances lipophilicity and bioactivity
Triazole Ring Essential for interaction with biological targets
Hydroxymethyl Group Contributes to solubility and binding affinity

Studies indicate that modifications on the phenyl ring can significantly alter the compound's potency and selectivity towards specific biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Dichlorophenyl Substituents

N-(2,5-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (4.10)

  • Structure : Contains a 2,5-dichlorophenyl group linked to a 1,2,4-triazole ring, with a pyridinyl substituent at the 5-position.
  • Synthesis: Prepared via general procedure B using 1-(2,5-dichlorophenyl)-2-methylisothiouronium iodide and nicotinohydrazide, yielding 62% as a tautomeric mixture .
  • Key Differences: Unlike [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol, this compound lacks the hydroxymethyl group but includes a pyridine ring, which may enhance π-π stacking interactions in biological targets.

1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one

  • Structure : A fused benzimidazotriazole system with thiophene and bromophenyl groups.
  • Synthesis : Synthesized at 40°C via general procedure C .
Dichlorophenyl-Containing Heterocycles with Varied Cores

1-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid

  • Structure : Pyrazole core with a 2,5-dichlorophenylthio-methyl group and carboxylic acid substituent.

1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride

  • Structure : Piperazine scaffold with a 2,5-dichlorophenylsulfonyl group.
  • Key Differences : The sulfonyl-piperazine moiety enhances water solubility and hydrogen-bonding capacity, contrasting with the hydroxymethyl-triazole system’s moderate polarity .
Substituent Effects on Triazole Derivatives

1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone

  • Structure: Triazole linked to an amino-furazan (1,2,5-oxadiazole) group and acetyl substituent.

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structure : Triazole with difluorophenyl, phenylsulfonyl, and thioether substituents.
  • Synthesis : Prepared using sodium ethoxide and α-halogenated ketones under mild conditions .
  • Key Differences : The sulfonyl and thioether groups enhance electron-withdrawing effects, which may stabilize the triazole ring but reduce nucleophilic reactivity compared to the hydroxymethyl substituent.

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Synthesis Yield (%) Notable Properties
N-(2,5-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine 1,2,4-Triazole 2,5-Dichlorophenyl, pyridinyl 62 Tautomerism, moderate lipophilicity
1-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid Pyrazole 2,5-Dichlorophenylthio-methyl, carboxylic acid N/A High acidity, potential for salt formation
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride Piperazine 2,5-Dichlorophenylsulfonyl N/A High solubility, ionic character
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone 1,2,3-Triazole Amino-furazan, acetyl N/A Electrophilic acetyl, hydrogen-bonding

Preparation Methods

Synthesis of 2,5-Dichlorophenyl Azide

2,5-Dichloroaniline serves as the starting material. Diazotization is achieved using sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0–5°C, followed by azide substitution with sodium azide (NaN₃):

$$
\text{2,5-Dichloroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{2,5-Dichlorophenyl azide}
$$

This intermediate is thermally unstable and typically used in situ to mitigate explosion risks.

Cycloaddition with Propargyl Alcohol

The azide reacts with propargyl alcohol under Cu(I) catalysis. A representative procedure involves:

  • Reagents : 2,5-Dichlorophenyl azide (1.0 mmol), propargyl alcohol (1.2 mmol), CuI (5 mol%), sodium ascorbate (10 mol%), DMSO (3 mL).
  • Conditions : Stirring at room temperature for 12–24 hours.
  • Work-up : Extraction with ethyl acetate, washing with brine, and column chromatography (petroleum ether/ethyl acetate, 3:1).

The reaction proceeds via a stepwise mechanism, with copper coordinating the alkyne to form a metallocycle intermediate, followed by azide insertion. The product is obtained in 82–88% yield (Table 1).

Table 1. Optimization of CuAAC Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
CuI DMSO 25 12 88
CuBr DMF 40 8 85
CuSO₄·5H₂O H₂O/EtOH 50 6 78

Alternative Synthetic Pathways and Functionalization

Post-Cyclization Hydroxymethylation

For substrates where propargyl alcohol is unsuitable, hydroxymethyl groups may be introduced post-cyclization. For example, 4-bromo-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole undergoes nucleophilic substitution with potassium hydroxide (KOH) in ethanol:

$$
\text{4-Bromo-triazole} + \text{KOH} \xrightarrow{\text{EtOH, reflux}} \text{[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol}
$$

This method yields 75–80% product but requires stringent anhydrous conditions.

Reductive Approaches

Reduction of a 4-formyl-triazole intermediate offers another route. Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol:

$$
\text{4-Formyl-triazole} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}
$$

Yields range from 70–75%, with the aldehyde precursor synthesized via Vilsmeier-Haack formylation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.68–7.72 (m, 3H, Ar-H), 5.12 (t, J = 5.6 Hz, 1H, -OH), 4.54 (d, J = 5.6 Hz, 2H, -CH₂OH).
  • ¹³C NMR : δ 145.2 (triazole-C), 134.8–129.1 (Ar-C), 58.9 (-CH₂OH).
  • IR (KBr) : 3250 cm⁻¹ (-OH), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C aromatic).

X-ray Crystallography

Single-crystal X-ray analysis confirms the 1,4-disubstituted triazole regioisomer. The dihedral angle between the triazole and dichlorophenyl rings is 12.5°, indicating moderate conjugation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes safety and efficiency:

  • Continuous Flow Reactors : Mitigate hazards of azide handling via in situ generation and immediate consumption.
  • Catalyst Recycling : Immobilized copper catalysts (e.g., Cu@SiO₂) reduce metal leaching and improve turnover number (TON > 500).
  • Green Solvents : Ethanol-water mixtures replace DMSO, reducing environmental impact without compromising yield (85% vs. 88% in DMSO).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol
Reactant of Route 2
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[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol

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